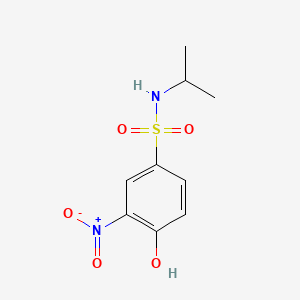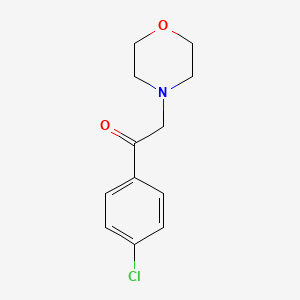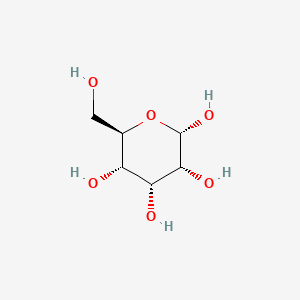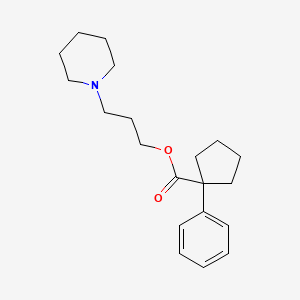
(9E)-9-hydroxyiminofluorene-4-carboxylic acid
Vue d'ensemble
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH . Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentadiene ring . The compound you mentioned seems to be a derivative of fluorene with a carboxylic acid and a hydroxyimino group attached.
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit the planar structure characteristic of fluorene and its derivatives, with the carboxylic acid and hydroxyimino groups introducing additional polarity .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation . The presence of the hydroxyimino group could also influence its reactivity .Physical And Chemical Properties Analysis
Carboxylic acids generally exhibit strong hydrogen bonding, leading to higher boiling points compared to similar sized hydrocarbons . The physical and chemical properties of this compound would also be influenced by the hydroxyimino group and the aromatic fluorene backbone .Applications De Recherche Scientifique
Biotechnology & Fermentation
The compound’s potential in biotechnology, particularly in fermentation processes, is significant. It could be used to optimize the production of odd-chain fatty acids (OCFA) from oleaginous microorganisms like Yarrowia lipolytica. These fatty acids have therapeutic and nutritional properties and are valuable for biofuel production .
Pharmaceuticals & Health
In the pharmaceutical sector, this compound could play a role in synthesizing phenolic acids and derivatives. These are known for their antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticarcinogenic properties, which are beneficial for human health .
Renewable Energy
The compound’s application in chemical synthesis, specifically in the decarboxylation of fatty acids, has been explored. This process is relevant for producing hydrocarbons that can mimic diesel fuel properties, demonstrating potential in renewable energy sources.
Food Industry
Considering its structural similarity to phenolic compounds, it could find applications in the food industry as a preservative or to enhance the flavor profile of food products due to its potential antioxidant properties .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(9E)-9-hydroxyiminofluorene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15-18/h1-7,18H,(H,16,17)/b15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSOXTPEDUKGBD-FYWRMAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=NO)C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=N/O)C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9E)-9-hydroxyiminofluorene-4-carboxylic acid | |
CAS RN |
22296-43-1 | |
| Record name | NSC123813 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1623201.png)








